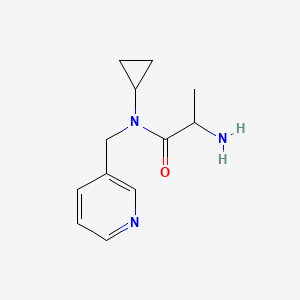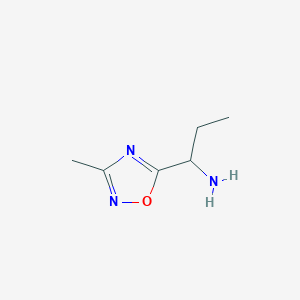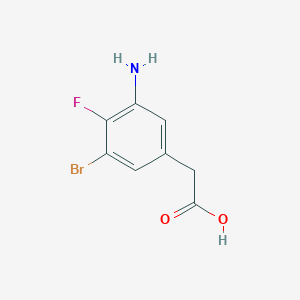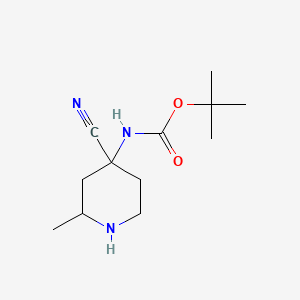
Lenalidomide-5'-CO-C2-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-5’-CO-C2-acid is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The compound Lenalidomide-5’-CO-C2-acid retains the core structure of lenalidomide but includes additional functional groups that may enhance its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-C2-acid typically involves multiple steps, starting from commercially available precursors. The process includes:
Bromination: The initial step involves the bromination of a precursor compound using N-bromosuccinimide in the presence of a solvent like dichloromethane.
Condensation: The brominated intermediate is then condensed with a suitable amine, such as 3-aminopiperidine-2,6-dione, in the presence of a base like triethylamine.
Cyclization: The resulting compound undergoes cyclization to form the core structure of lenalidomide.
Functionalization: Additional functional groups are introduced to form Lenalidomide-5’-CO-C2-acid.
Industrial Production Methods: Industrial production of Lenalidomide-5’-CO-C2-acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: Lenalidomide-5’-CO-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed depend on the specific reaction conditions but typically include derivatives with modified functional groups that may enhance or alter the pharmacological activity of the compound .
Aplicaciones Científicas De Investigación
Lenalidomide-5’-CO-C2-acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular pathways and protein interactions.
Medicine: Investigated for its potential in treating various hematological malignancies and solid tumors.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
Lenalidomide-5’-CO-C2-acid exerts its effects through multiple mechanisms:
Modulation of E3 Ubiquitin Ligase: The compound binds to the CRL4 CRBN E3 ubiquitin ligase complex, altering its substrate specificity and leading to the degradation of specific proteins.
Cytokine Production: It enhances the production of interleukin-2 and interferon-gamma, boosting immune responses.
Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial in cancer treatment
Comparación Con Compuestos Similares
Lenalidomide-5’-CO-C2-acid is compared with other similar compounds like thalidomide and pomalidomide:
Thalidomide: While thalidomide is the parent compound, Lenalidomide-5’-CO-C2-acid has improved potency and reduced side effects.
Pomalidomide: Another derivative with similar immunomodulatory properties but different pharmacokinetics and potency.
Uniqueness: Lenalidomide-5’-CO-C2-acid stands out due to its enhanced pharmacological profile, making it a promising candidate for further research and therapeutic applications .
Propiedades
Fórmula molecular |
C17H17N3O6 |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H17N3O6/c21-13(5-6-15(23)24)18-10-1-2-11-9(7-10)8-20(17(11)26)12-3-4-14(22)19-16(12)25/h1-2,7,12H,3-6,8H2,(H,18,21)(H,23,24)(H,19,22,25) |
Clave InChI |
WYHVNRPEWLKKGN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(4-Hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate](/img/structure/B14776120.png)



![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)





![1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid](/img/structure/B14776204.png)
